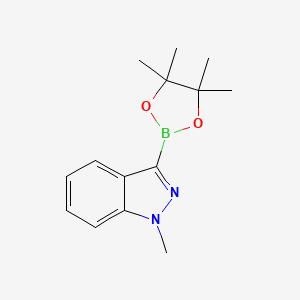

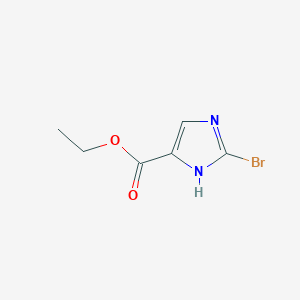

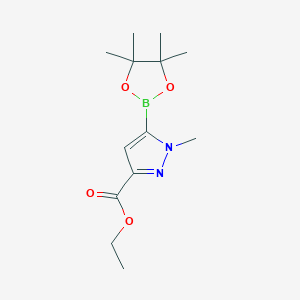

Ethyl 2-bromo-1H-imidazole-5-carboxylate

描述

Ethyl 2-bromo-1H-imidazole-5-carboxylate is a chemical compound with the CAS Number: 74478-93-6 . It has a molecular weight of 219.04 . The IUPAC name for this compound is ethyl 2-bromo-1H-imidazole-5-carboxylate .

Synthesis Analysis

While specific synthesis methods for Ethyl 2-bromo-1H-imidazole-5-carboxylate were not found in the search results, imidazoles in general have been synthesized through various methods . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to their versatility and utility in a number of areas .Molecular Structure Analysis

The InChI code for Ethyl 2-bromo-1H-imidazole-5-carboxylate is1S/C6H7BrN2O2/c1-2-11-5(10)4-3-8-6(7)9-4/h3H,2H2,1H3,(H,8,9) . The InChI key is CUGKLRCATMVAFG-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

Ethyl 2-bromo-1H-imidazole-5-carboxylate is a solid at room temperature . The compound has a number of physicochemical properties such as a molar refractivity of 42.37 and a TPSA of 54.98 Ų . It also has a Log Po/w (iLOGP) of 1.58 .科学研究应用

Comprehensive Analysis of Ethyl 2-bromo-1H-imidazole-5-carboxylate Applications

Ethyl 2-bromo-1H-imidazole-5-carboxylate is a versatile chemical compound with a wide range of applications in scientific research. Below is a detailed analysis of its unique applications across various fields.

Medicinal Chemistry: In medicinal chemistry, Ethyl 2-bromo-1H-imidazole-5-carboxylate serves as a crucial intermediate for the synthesis of imidazole derivatives . These derivatives exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties. The compound’s ability to undergo various chemical reactions makes it an essential building block for developing new therapeutic agents.

Drug Discovery: The imidazole ring is a common motif in pharmaceuticals due to its resemblance to the adenine part of ATP, making it a valuable target in drug discovery . Ethyl 2-bromo-1H-imidazole-5-carboxylate can be used to create analogs of biologically active molecules, aiding in the discovery of drugs with improved efficacy and reduced side effects.

Organic Synthesis: This compound is widely used in organic synthesis to construct imidazole rings, which are prevalent in many natural products and drugs . Its reactivity with various nucleophiles and electrophiles allows for the regiocontrolled synthesis of substituted imidazoles, providing a pathway to diverse molecular architectures.

Material Science: Imidazole derivatives have applications in material science, particularly in the development of new polymers and coatings. The imidazole ring can interact with metal ions, leading to materials with unique electrical and optical properties.

Agricultural Chemistry: In the field of agricultural chemistry, Ethyl 2-bromo-1H-imidazole-5-carboxylate can be used to synthesize compounds with potential as new pesticides or herbicides. The imidazole ring’s bioactivity makes it a candidate for creating compounds that can target specific pests or weeds without harming crops.

Biochemistry Research: Researchers utilize Ethyl 2-bromo-1H-imidazole-5-carboxylate to study enzyme mechanisms where imidazole is a mimetic of histidine, an amino acid that often plays a critical role in enzyme active sites . This helps in understanding the biochemical pathways and designing inhibitors that can modulate enzyme activity.

安全和危害

未来方向

While specific future directions for Ethyl 2-bromo-1H-imidazole-5-carboxylate were not found in the search results, imidazoles in general are being deployed in a variety of applications, including pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis . Therefore, the development of novel methods for the synthesis of imidazoles is both highly topical and necessary .

作用机制

Target of Action

Ethyl 2-bromo-1H-imidazole-5-carboxylate is a derivative of imidazole, a heterocyclic compound . Imidazole derivatives have been found to bind with high affinity to multiple receptors , suggesting that Ethyl 2-bromo-1H-imidazole-5-carboxylate may also interact with various biological targets.

Mode of Action

Imidazole derivatives are known to interact with their targets through various mechanisms, including binding to receptors and inhibiting or activating enzymatic activity . The bromine atom in the compound could potentially enhance its reactivity, allowing it to form covalent bonds with its targets.

Biochemical Pathways

Given the broad range of biological activities exhibited by imidazole derivatives , it is likely that this compound could influence multiple pathways.

Pharmacokinetics

The compound’s solubility, molecular weight, and other physicochemical properties would influence its pharmacokinetic profile .

Result of Action

Imidazole derivatives have been reported to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects . Therefore, it is possible that Ethyl 2-bromo-1H-imidazole-5-carboxylate could have similar effects.

Action Environment

The action, efficacy, and stability of Ethyl 2-bromo-1H-imidazole-5-carboxylate could be influenced by various environmental factors. For instance, the compound’s stability might be affected by temperature, as it is recommended to be stored in an inert atmosphere at 2-8°C . Additionally, the compound’s efficacy could be influenced by the pH and ionic strength of its environment.

属性

IUPAC Name |

ethyl 2-bromo-1H-imidazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O2/c1-2-11-5(10)4-3-8-6(7)9-4/h3H,2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUGKLRCATMVAFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-bromo-1H-imidazole-5-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 6-(bromomethyl)benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B1430870.png)

![{6,6-Difluorospiro[3.3]heptan-2-yl}methanamine hydrochloride](/img/structure/B1430884.png)

![Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate](/img/structure/B1430885.png)